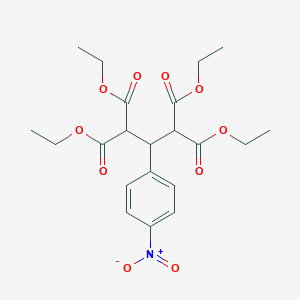
6-ethoxyquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline derivatives are a significant class of organic compounds that have been widely studied for their diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . They form an extensive and diverse category of organic molecules, and their varied therapeutic benefits have piqued the interest of medicinal chemists .
Synthesis Analysis
A number of novel 4-aminoquinazoline derivatives have been synthesized by four-step synthesis . The key intermediates were prepared by nucleophilic substitution reaction between compound 2 and substituted anilines . The intermediates were then hydrolyzed with ammonia giving 7-methoxy-4- (substituent aniline)quinazolin-6-ol derivatives .
Molecular Structure Analysis
The structures of the synthesized compounds have been characterized by IR and 1 H NMR spectra, element analysis, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The synthetic approach to compounds is outlined in Scheme 1. Commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate was chlorinated by phosphorus oxychloride with the formation of 6-acetoxy-4-chloro-7-methoxyquinazoline .
Applications De Recherche Scientifique
I have conducted a search for scientific research applications of “6-ethoxyquinazolin-4(3H)-one”, but unfortunately, there is limited information available in the public domain regarding specific applications for this compound. However, based on the information from the search results, it appears that this compound may have potential applications in cancer research due to its involvement in synthesis and bioactivity evaluation studies related to antitumor activity .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-ethoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDVYRHGDRXTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565706 |
Source


|
| Record name | 6-Ethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxyquinazolin-4(3H)-one | |
CAS RN |
155960-97-7 |
Source


|
| Record name | 6-Ethoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)




![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)





